Increased Molecular Weight and Hydrogen Bond Donor Capacity vs. Piperazine-2-carboxamide Core
The target compound possesses a significantly higher molecular weight (292.21 g/mol as the dihydrochloride salt) and a distinct hydrogen bond donor count (3) compared to the unsubstituted piperazine-2-carboxamide scaffold (129.16 g/mol, HBD=2) . This fundamental difference in bulk and hydrogen bonding potential means the compound cannot serve as a direct surrogate for the core scaffold in solution-based parallel synthesis or fragment-based drug discovery without drastically altering reaction stoichiometry and product physical properties.
| Evidence Dimension | Molecular Weight and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | MW = 292.21 g/mol; HBD = 3 (amide NH2 + 2 piperazine NH2+) |
| Comparator Or Baseline | Piperazine-2-carboxamide (CAS 84501-64-4): MW = 129.16 g/mol; HBD = 2 |
| Quantified Difference | MW increase of 163.05 g/mol; HBD increase of 1 |
| Conditions | Calculated from molecular formula and structure; Target: C12H19Cl2N3O; Core: C5H11N3O. |
Why This Matters
Procurement decisions must account for the dramatic difference in molecular properties, as the target compound's higher MW and distinct hydrogen-bonding capacity make it unsuitable for applications requiring minimal steric bulk or where the core scaffold's properties are critical for fragment linking.
